GSK1059865

概要

説明

GSK1059865は、オレキシン1受容体の強力かつ選択的な拮抗薬です。 オレキシン受容体は、報酬処理、感情、痛み、摂食、依存症、睡眠覚醒サイクルなど、さまざまな生理機能の調節に関与しています 。 This compoundは、オレキシン1受容体に対して高い親和性を示し、オレキシン2受容体およびその他の受容体に対して100倍以上の選択性を示しています .

準備方法

GSK1059865の合成には、いくつかのステップが含まれます。 方法の1つには、室温でtert-ブトキシカリウムの存在下、前駆体化合物を炭素-11標識ヨードメタンで処理し、その後、高温でBoc保護基を酸性的に除去することが含まれます 。 次に、化合物を精製して使用のために製剤化します 。 this compoundの工業的生産方法は広く文書化されていませんが、合成には通常、標準的な有機化学的手法と精製方法が含まれます。

化学反応の分析

科学的研究の応用

Ethanol Intake Reduction

Research indicates that GSK1059865 significantly decreases voluntary ethanol intake in alcohol-dependent mice. In a study involving chronic intermittent ethanol exposure, treatment with this compound resulted in a dose-dependent reduction in alcohol consumption, particularly in mice exhibiting dependence. Notably, there was no significant effect on sucrose intake, highlighting the compound's specific action on alcohol-related drinking behaviors .

Cocaine-Induced Place Preference

This compound has also been evaluated for its effects on cocaine-seeking behavior. In conditioned place-preference paradigms, administration of this compound at doses of 10 and 30 mg/kg significantly reduced the preference for cocaine-paired environments in rats. This suggests that OX1R antagonism can inhibit relapse behavior associated with cocaine addiction .

Compulsive Eating Behavior

In addition to its effects on substance use disorders, this compound has shown promise in addressing compulsive eating behaviors. In studies involving rats subjected to chronic stress or food restriction, this compound effectively reduced compulsive eating patterns. This indicates that the orexin system plays a role not only in addiction but also in other forms of compulsive behavior related to food intake .

Pharmacokinetics and Dosing Considerations

Pharmacokinetic studies have demonstrated that this compound is brain-penetrant and maintains effective receptor occupancy when administered intraperitoneally. A dose of 30 mg/kg has been shown to achieve over 70% occupancy of OX1R while minimizing off-target effects on OX2R . Understanding these pharmacokinetic parameters is essential for optimizing dosing regimens in future clinical applications.

Case Studies and Research Findings

作用機序

GSK1059865は、オレキシン1受容体に選択的に結合して拮抗することにより、その効果を発揮します。 この受容体は、報酬処理、感情、痛み、摂食、依存症、睡眠覚醒サイクルの調節に関与しています 。 オレキシン1受容体を遮断することにより、this compoundはこれらの生理機能を調節し、依存症や睡眠障害などの状態における潜在的な治療効果をもたらします .

類似の化合物との比較

This compoundは、他の類似の化合物と比較して、オレキシン1受容体に対する高い選択性においてユニークです。いくつかの類似の化合物には、以下が含まれます。

JNJ1037049: オレキシン2受容体に対する選択性を有する別のオレキシン受容体拮抗薬.

スボレキサント: 不眠症の治療に使用されるデュアルオレキシン受容体拮抗薬.

SB-334867: 研究研究で使用される選択的なオレキシン1受容体拮抗薬

類似化合物との比較

GSK1059865 is unique in its high selectivity for the orexin 1 receptor compared to other similar compounds. Some similar compounds include:

生物活性

GSK1059865 is a highly selective antagonist of the orexin-1 receptor (OX1R), which plays a crucial role in various physiological processes, including sleep regulation, energy metabolism, and reward mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by experimental data and case studies.

This compound selectively inhibits the OX1R, which is implicated in numerous neurobiological functions. The orexin system is involved in regulating arousal, appetite, and energy expenditure. By blocking OX1R, this compound can modulate these physiological responses, making it a candidate for treating disorders related to these pathways.

Effects on Glutamate Release

A study conducted by Bonaventure et al. (2014) assessed the impact of this compound on glutamate release in wild-type mice. The compound was administered at a dose of 10 mg/kg subcutaneously (S.C.) prior to MK-801 administration, which is known to induce glutamate release. The results showed that this compound significantly attenuated MK-801-induced glutamate release in the cortex:

- Experimental Design : Wild-type mice were pretreated with either this compound or vehicle.

- Findings :

- This compound reduced glutamate release compared to the vehicle group.

- Statistical analysis revealed significant differences with for the treatment effect.

| Treatment Group | Glutamate Release (nA) | p-Value |

|---|---|---|

| Vehicle | Baseline | - |

| This compound | Reduced | 0.037 |

Impact on Ethanol Consumption

Another key study evaluated the effects of this compound on ethanol intake in both ethanol-dependent and control subjects. The findings indicated that this compound effectively reduced voluntary ethanol consumption:

- Study Design : Mice were given access to ethanol solutions before and after administration of this compound.

- Results :

- A notable decrease in ethanol intake was observed at higher doses.

- This suggests potential therapeutic applications for addiction treatment.

Sleep and Energy Regulation

Research has shown that orexin antagonists like this compound could be beneficial in managing sleep disorders and metabolic syndromes. For instance, studies have demonstrated that OX1R inhibition can lead to improved sleep quality and reduced food intake in animal models.

- Clinical Relevance : The modulation of orexin signaling presents a promising avenue for developing treatments for obesity and insomnia.

特性

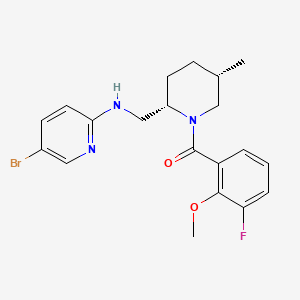

IUPAC Name |

[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCRHJLMMAYSTE-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。